(3'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that features a biphenyl structure with a chloro and trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require a solvent like tetrahydrofuran (THF) and a catalyst such as tetrabutylammonium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy-substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceuticals .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective .
Industry
In the industrial sector, (3’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is used in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of (3’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to biological targets, such as enzymes or receptors, by increasing hydrophobic interactions and electronic effects . This can lead to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-4’-(trifluoromethyl)[1,1’-biphenyl]-2-methanamine): Similar structure but with a different position of the chloro and trifluoromethyl groups.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but lacks the biphenyl structure.
Uniqueness
(3’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups on the biphenyl structure provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
[3-(3-chlorophenyl)-5-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N/c15-13-3-1-2-10(7-13)11-4-9(8-19)5-12(6-11)14(16,17)18/h1-7H,8,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVCPVRWWFSJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)CN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.